Tecovirimat was identified through high-throughput screening in 2002 and is classified under the category of antiviral drugs. Its chemical formula is , with a molecular weight of approximately 376.332 g/mol. The compound exists in various polymorphic forms, with the crystalline monohydrate form being the most utilized in pharmaceutical applications .
The synthesis of Tecovirimat involves several methods that can yield different polymorphic forms. One common method includes recrystallization from a mixture of ethyl acetate and water to obtain crystalline Tecovirimat monohydrate Form I. This form is characterized by its non-hygroscopic nature and consistent preparation techniques . Additionally, various patents detail methods for preparing Tecovirimat and its derivatives, focusing on optimizing yield and purity during the synthesis process .
The molecular structure of Tecovirimat monohydrate features multiple chiral centers, contributing to its stereoisomeric diversity. The specific stereoisomer used in therapeutic formulations has been identified as having significant antiviral activity. The compound's structure can be represented as follows:
The compound is insoluble in water within a pH range of 2.0–6.5 but shows high permeability in Caco-2 cells, indicating favorable absorption characteristics .
Tecovirimat undergoes various chemical reactions during metabolism. It is primarily metabolized by UDP-glucuronosyltransferases (UGT1A4 and UGT1A1), resulting in several inactive metabolites. Notably, the glucuronide conjugates of Tecovirimat are the most abundant components found in urine post-administration . The elimination profile indicates that about 73% of Tecovirimat is excreted via urine as conjugates, while approximately 23% is eliminated unchanged through feces .
The mechanism of action for Tecovirimat involves the inhibition of the viral protein required for the maturation and release of orthopoxviruses from infected cells. Specifically, it targets the viral envelope protein that facilitates this process, thereby preventing the spread of infection within the host organism . This mechanism underscores its effectiveness against various orthopoxviruses.
Tecovirimat monohydrate exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic efficacy.
Tecovirimat is primarily indicated for:
Its approval for use extends to both adults and children, emphasizing its significance in public health preparedness against potential bioterrorism threats involving orthopoxviruses . The ongoing research into its efficacy against other viral infections continues to expand its potential applications in virology and infectious disease management.
Orthopoxviruses are large, double-stranded DNA viruses within the Poxviridae family, characterized by complex replication cycles and cytoplasmic replication. Clinically significant species include:
Pathogenesis involves viral entry through respiratory or dermal routes, followed by replication at inoculation sites. Secondary viremia enables systemic spread, leading to characteristic vesiculopustular rashes and complications like bronchopneumonia or encephalitis. A key pathogenic feature is the production of extracellular enveloped virions (EEV), which mediate cell-to-cell dissemination and immune evasion [2] [8].
Table 1: Key Orthopoxvirus Pathogens
Virus Species | Primary Host | Human Fatality Rate | Transmission Mode |
---|---|---|---|
Variola | Humans | 30% (major) | Human-to-human |
Monkeypox Clade I | Rodents | ≤10% | Zoonotic/human |
Monkeypox Clade II | Rodents | <3% | Zoonotic/human |
Cowpox | Rodents | Rare | Zoonotic |
Tecovirimat monohydrate (chemical name: N-[(3aR,4R,4aR,5aS,6S,6aS)-3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop[f]isoindol-2(1H)-yl]-4-(trifluoromethyl)benzamide monohydrate; CAS: 1162664-19-8) emerged from high-throughput screening of >356,000 compounds in 2002. It was optimized for selective inhibition of orthopoxvirus VP37 protein (encoded by the F13L gene), a highly conserved envelope phospholipase essential for EEV formation [2] [5].
The compound’s tetracyclic acylhydrazide structure (C₁₉H₁₅F₃N₂O₃·H₂O, MW: 394.35 g/mol) features chiral carbons necessitating stereospecific synthesis. Crystalline Form I monohydrate is the preferred pharmaceutical polymorph due to:
Table 2: Physicochemical Properties of Tecovirimat Monohydrate
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₅F₃N₂O₃·H₂O |
Molecular Weight | 394.35 g/mol |
Crystal System | Crystalline Form I (monohydrate) |
Solubility (pH 2.0–6.5) | Insoluble |
Plasma Protein Binding | 77–82% |
Bioavailability | Increased 39% with high-fat meals |
Tecovirimat’s 2018 FDA approval marked the first therapeutic specifically licensed for smallpox, addressing bioterrorism threats highlighted by:
The 2022–2023 global mpox outbreak (84,318 cases across 110 locations) accelerated regulatory expansions. EMA and UK MHRA approved tecovirimat for mpox, cowpox, and vaccinia complications, positioning it as a cornerstone of orthopoxvirus biosecurity. Its inclusion in strategic national stockpiles (e.g., U.S. Strategic National Stockpile) underscores its role in pandemic preparedness [1] [3] [6].